molecular formula C5H5N5O B7774765 6-amino-1,7-dihydropurin-8-one

6-amino-1,7-dihydropurin-8-one

Cat. No.: B7774765
M. Wt: 151.13 g/mol
InChI Key: RGKBRPAAQSHTED-UHFFFAOYSA-N
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Description

The compound identified as “6-amino-1,7-dihydropurin-8-one” is a chemical entity with unique properties and applications It is known for its involvement in various chemical reactions and its significance in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-amino-1,7-dihydropurin-8-one” involves specific reaction conditions and reagents. The preparation methods typically include:

    Hydrolysis: This step involves the hydrolysis of a precursor compound under acidic or basic conditions.

    Oxidation: The hydrolyzed product is then subjected to oxidation using suitable oxidizing agents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity “this compound”.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Large-scale Hydrolysis: Using industrial reactors to hydrolyze the precursor compound.

    Controlled Oxidation: Employing industrial oxidizing agents and reactors to achieve efficient oxidation.

    Automated Purification: Utilizing automated chromatography systems for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

“6-amino-1,7-dihydropurin-8-one” undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield higher oxidation state compounds.

    Reduction: Can produce lower oxidation state compounds.

    Substitution: Can result in the formation of substituted derivatives.

Scientific Research Applications

“6-amino-1,7-dihydropurin-8-one” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential and pharmacological properties.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of “6-amino-1,7-dihydropurin-8-one” involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.

    Modulating Pathways: Influencing biochemical pathways and processes.

    Inducing Cellular Responses: Triggering cellular responses that lead to its observed effects.

Comparison with Similar Compounds

Similar Compounds

“6-amino-1,7-dihydropurin-8-one” can be compared with other similar compounds, such as:

    CID 63015: A compound with similar structural features but different functional groups.

    CID 63014: A salt mixture with comparable properties.

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure and reactivity, which distinguish it from other similar compounds. Its unique properties make it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

6-amino-1,7-dihydropurin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKBRPAAQSHTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=O)NC2=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=NC(=O)NC2=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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